3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a heterocyclic organic compound that features a pyrazole ring, a cyano group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
3-cyano-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c18-11-12-2-1-3-14(10-12)17(22)20-15-6-4-13(5-7-15)16-8-9-19-21-16/h1-10H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZJJDHCSROTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation, where cyanoacetic acid or its derivatives react with amines.
Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways and exerting its effects . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: An antipsychotic agent with a similar structure but different pharmacological properties.
4-cyano-1-phenyl-1H-pyrazole: A compound with insecticidal activity targeting the ryanodine receptor.
Uniqueness
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
